2-叠氮丙烷

描述

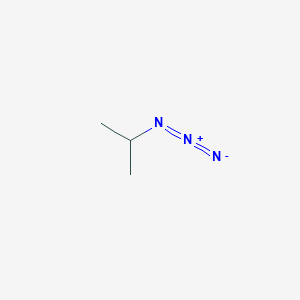

2-Azidopropane, also known as isopropyl azide or propan-2-yl azide, is a colorless, highly reactive, and explosive compound with the molecular formula C₃H₇N₃ and a molecular weight of 85.11 g/mol . It is used extensively in materials science and organic chemistry due to its reactivity and ability to participate in various chemical reactions.

科学研究应用

叠氮修饰RNA的合成

2-叠氮丙烷用于通过重氮转移反应从2′-氨基前体合成2′-叠氮修饰的RNA . 叠氮基团是通用的生物正交报告基团,通常用于RNA的位点特异性标记和功能化,以探测其生物学 . 合成2′-叠氮RNA的简便性将为生物技术应用铺平道路,特别是对于siRNA技术以及参考越来越多的依赖于2′-叠氮核苷的RNA代谢标记方法 .

各种杂环的合成

有机叠氮化物,如2-叠氮丙烷,已被用于合成各种杂环 . 这些包括基本的五元、六元、有机金属杂环体系及其稠合类似物 . 这包括通过一锅多米诺反应从有机叠氮化物合成杂环,所选催化剂在化学选择性方面的效用有利于C−H和C-N键,一锅法(即Ugi四组分反应)、亲核加成,如Aza-Michael加成、环加成反应,如[3+2]环加成、混合加成/环化/氧和C-H胺化的插入反应 .

吡咯的合成

有机叠氮化物已经合成了各种含有一个杂原子的五元环杂环,如吡咯 .

吡唑和异恶唑的合成

2-叠氮丙烷还参与合成含有两个杂原子的杂环,如吡唑和异恶唑 .

恶唑和噻唑的合成

恶嗪和嘧啶的合成

准备方法

2-Azidopropane can be synthesized through several methods. One common synthetic route involves the reaction of isopropyl alcohol with sodium azide in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under mild conditions, with the azide ion replacing the hydroxyl group of the alcohol to form 2-azidopropane .

Industrial production methods for 2-azidopropane often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the final product’s purity and stability .

化学反应分析

2-Azidopropane undergoes various chemical reactions, including:

Substitution Reactions: 2-Azidopropane can participate in nucleophilic substitution reactions, where the azide group acts as a nucleophile.

Reduction Reactions: The azide group in 2-azidopropane can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions:

属性

IUPAC Name |

2-azidopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c1-3(2)5-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLTWYYNOLDSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496683 | |

| Record name | 2-Azidopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-57-6 | |

| Record name | 2-Azidopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-azidopropane utilized in the synthesis of polymeric drug delivery systems?

A: 2-Azidopropane serves as a crucial linker molecule in the synthesis of dendronized and hyperbranched multifunctional amphiphilic polymers [, ]. These polymers are designed to self-assemble into nanoparticles capable of encapsulating and delivering therapeutic agents.

- Incorporation into a Polymer Backbone: 2-Azidopropane, often derivatized with protecting groups like BOC (tert-butoxycarbonyl), is incorporated into a polymer backbone. This can be achieved through various polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [].

- Click Chemistry Modification: The azide group (-N3) in 2-azidopropane readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions [, ]. This allows for the attachment of various functional molecules, such as platinum-based drugs [] or targeting ligands, to the polymer backbone.

- Deprotection and Further Modification: Protecting groups on 2-azidopropane, like BOC, are removed to expose reactive functional groups, such as amines (-NH2) []. These groups can be further modified to fine-tune the properties of the polymer for drug loading, release, and targeting.

Q2: What advantages do dendronized and hyperbranched polymers synthesized using 2-azidopropane offer for drug delivery compared to traditional systems?

A2: These advanced polymers offer several advantages over conventional drug delivery systems:

- Enhanced Drug Loading: Their branched, dendritic structure provides a high surface area for encapsulating therapeutic molecules, potentially leading to higher drug loading capacities compared to linear polymers. []

- Improved Biocompatibility: Polymers incorporating polyethylene glycol (PEG) segments, often used in conjunction with 2-azidopropane, demonstrate improved biocompatibility and reduced immune responses [].

Q3: Are there any challenges associated with utilizing 2-azidopropane in the synthesis of these drug delivery systems?

A3: While 2-azidopropane offers significant benefits, certain challenges need to be addressed:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)